molecular formula C15H14FNO2 B5793769 N-(3-ethoxyphenyl)-3-fluorobenzamide CAS No. 709009-53-0

N-(3-ethoxyphenyl)-3-fluorobenzamide

Número de catálogo: B5793769
Número CAS: 709009-53-0
Peso molecular: 259.27 g/mol
Clave InChI: PUWNIQDRSMFSGS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-ethoxyphenyl)-3-fluorobenzamide (EFB) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. EFB is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.

Mecanismo De Acción

N-(3-ethoxyphenyl)-3-fluorobenzamide acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing its dephosphorylation of insulin receptor substrate 1 (IRS-1). This results in the activation of downstream signaling pathways that promote glucose uptake and metabolism. This compound has also been shown to induce the phosphorylation of AMP-activated protein kinase (AMPK), which is involved in the regulation of energy balance and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to enhance insulin sensitivity and glucose uptake in cells, leading to improved glycemic control in animal models of diabetes and obesity. This compound has also been reported to reduce body weight and adiposity in obese mice, possibly through the activation of AMPK and the suppression of appetite. In addition, this compound has been shown to inhibit the growth and migration of cancer cells, suggesting its potential as a therapeutic agent for cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-ethoxyphenyl)-3-fluorobenzamide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of this enzyme in metabolic and cancer-related processes. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo. However, this compound has limited solubility in aqueous solutions, which may affect its efficacy and toxicity in some experimental settings. In addition, the high cost of this compound may limit its use in large-scale studies.

Direcciones Futuras

N-(3-ethoxyphenyl)-3-fluorobenzamide has shown promising results in preclinical studies, but further research is needed to determine its safety and efficacy in humans. Clinical trials are currently underway to evaluate the potential of this compound as a treatment for type 2 diabetes and obesity. In addition, future studies could investigate the role of this compound in other metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. The anticancer properties of this compound also warrant further investigation, particularly in the context of combination therapy with other cancer drugs. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in scientific research and clinical applications.

Métodos De Síntesis

The synthesis of N-(3-ethoxyphenyl)-3-fluorobenzamide involves the reaction of 3-fluoroaniline with ethyl 3-aminobenzoate in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). The resulting intermediate is then treated with acetic anhydride to obtain this compound in high yield and purity. The synthesis of this compound has been optimized to reduce the use of hazardous reagents and improve the scalability of the process.

Aplicaciones Científicas De Investigación

N-(3-ethoxyphenyl)-3-fluorobenzamide has been extensively studied for its potential applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound can enhance insulin sensitivity and glucose uptake in cells. This compound has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and diabetes. In addition to its metabolic effects, this compound has been investigated for its anticancer properties. PTP1B is overexpressed in many types of cancer, and its inhibition by this compound can lead to the suppression of tumor growth and metastasis.

Propiedades

IUPAC Name

N-(3-ethoxyphenyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-19-14-8-4-7-13(10-14)17-15(18)11-5-3-6-12(16)9-11/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWNIQDRSMFSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359581
Record name N-(3-ethoxyphenyl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709009-53-0
Record name N-(3-ethoxyphenyl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.